1,2,3-Trichloronaphthalene

Description

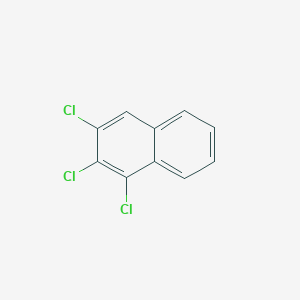

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPTXDCPBXMWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198454 | |

| Record name | 1,2,3-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloronaphthalene is a colorless to pale-yellow solid with an aromatic odor. mp: 93 °C; bp: 304-354 °C. Used in lubricants and in the manufacture of insulation for electrical wire. Presents an environmental danger. If released into the environment, bioaccumulation takes place in fish. Will persist in the environment causing long-term adverse effects. The halowaxes are technical-grade chlorinated naphthalenes containing trichloronaphthalene in its various isomers together with (mainly) tetrachloro-, pentachloro-, and hexa-chloronapthalenes in their various isomers., Colorless to pale-yellow solid with an aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow solid with an aromatic odor. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

579 to 669 °F at 760 mmHg (NIOSH, 2023), BETWEEN 304.44 - 354.44 °C, 304-354 °C, 579-669 °F | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

392 °F (NIOSH, 2023), 200 °C, (200 °C) (OPEN CUP), 200 °C o.c., 392 °F (open cup), (oc) 392 °F | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Water solubility: 0.017-0.064 mg/l at 25 °C /Trichloronaphthalene isomers/, Solubility in water: none, Insoluble | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.58 (NIOSH, 2023) - Denser than water; will sink, 1.58, 1.58 g/cm³ | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

8.0 (Air= 1 at boiling point of trichloronaphthalene), Relative vapor density (air = 1): 8 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg (NIOSH, 2023), 0.000314 [mmHg], LESS THAN 1 TORR @ 20 °C, Vapor pressure, Pa at 20 °C:, <1 mmHg | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to pale-yellow solid. | |

CAS No. |

1321-65-9, 50402-52-3 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 1,2,3-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

199 °F (NIOSH, 2023), 93 °C, 199 °F | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Overview of Polychlorinated Naphthalenes As Persistent Organic Pollutants Pops

Polychlorinated naphthalenes (PCNs) are recognized as persistent organic pollutants (POPs), a class of chemicals that are resistant to environmental degradation. jte.edu.vntandfonline.com This persistence allows them to remain in the environment for extended periods, leading to widespread distribution. jte.edu.vnlsrca.on.ca PCNs were historically used in a variety of industrial applications, including as insulators in electrical equipment, additives in engine oils, and for wood and textile preservation. lsrca.on.caisotope.com Although their intentional production has been largely phased out in many countries since the 1970s and 1980s, PCNs can still be unintentionally released into the environment through processes like metal refining and combustion. lsrca.on.caoaepublish.com

Due to their persistent nature, PCNs are detected in various environmental compartments, including air, water, soil, and sediment, even in remote regions far from their original sources. jte.edu.vnlsrca.on.ca They can also bioaccumulate in the fatty tissues of living organisms, leading to their presence in the food chain. lsrca.on.casmolecule.com The Stockholm Convention, an international environmental treaty, has listed PCNs as POPs, requiring the minimization of their unintentional release with the ultimate goal of elimination. jte.edu.vnspringernature.com

The general chemical and physical properties of PCNs are influenced by the number of chlorine atoms. As the degree of chlorination increases, properties such as specific gravity, boiling point, and flash point also increase, while vapor pressure and water solubility decrease. epa.gov

Key Properties of Polychlorinated Naphthalenes:

Isomeric Significance of 1,2,3 Trichloronaphthalene Within the Pcn Congener Group

De Novo Synthesis and Unintentional Formation in Thermal Processes

The de novo synthesis pathway, which involves the formation of the molecule from simpler precursors in thermal processes, is a significant source of this compound. This compound is also unintentionally formed during certain industrial manufacturing processes.

In high-temperature environments such as combustion flue gas, this compound can be formed through the electrophilic chlorination of naphthalene. This process involves the substitution of hydrogen atoms on the naphthalene molecule with chlorine atoms. The presence of chlorine gas (Cl2) or other chlorinating agents in the flue gas facilitates this reaction. The specific substitution pattern that results in this compound is one of many possibilities, leading to a mixture of different chlorinated naphthalene congeners.

The production of chlorine and sodium hydroxide (B78521) through the chlor-alkali process can inadvertently generate polychlorinated naphthalenes, including this compound. This occurs when graphite (B72142) electrodes, which can contain naphthalene as an impurity, are used and react with the chlorine produced.

Historically, the manufacturing of polychlorinated biphenyls (PCBs) was another significant source of PCN contamination. Commercial PCB mixtures, such as Aroclors, were often contaminated with PCNs. The production process involved the chlorination of biphenyl, and under certain conditions, naphthalene impurities could also become chlorinated, leading to the formation of this compound among other PCN congeners.

Industrial thermal processes are a major source of this compound emissions. Waste incineration, in particular, provides the necessary conditions for its formation, including high temperatures, a source of chlorine (from chlorinated plastics like PVC), and the presence of precursor compounds. Similarly, metal smelting operations, such as those in the secondary copper and aluminum industries, can release PCNs into the environment. These processes often involve the heating of scrap metal that may be contaminated with chlorinated substances, leading to the de novo synthesis of compounds like this compound. The table below summarizes the concentrations of various PCN congeners found in the emissions of a secondary aluminum smelter.

| PCN Congener | Concentration (ng/Nm³) |

| Tetrachloronaphthalenes | 1.8 |

| Trichloronaphthalenes | 1.2 |

| Dichloronaphthalenes | 0.8 |

| Pentachloronaphthalenes | 0.3 |

| Hexachloronaphthalenes | 0.1 |

| Heptachloronaphthalenes | 0.01 |

| Octachloronaphthalene (B52695) | 0.001 |

This table presents an example of PCN congener distribution in emissions from a secondary aluminum smelter and is based on representative data from scientific literature.

Catalytic Mechanisms Governing this compound Formation

The formation of this compound in thermal processes is often facilitated by the presence of metal catalysts. These catalysts can significantly influence the rate and extent of chlorination reactions.

Metal chlorides, particularly copper(II) chloride (CuCl2) and iron(III) chloride (FeCl3), are known to be effective catalysts for the chlorination of aromatic compounds like naphthalene. In the context of industrial thermal processes, these metals are often present in fly ash. The catalytic activity of these metals promotes the formation of polychlorinated naphthalenes from precursor compounds at lower temperatures than would otherwise be required. Copper has been identified as a particularly potent catalyst in these reactions.

The formation of specific PCN congeners is influenced by complex reaction cycles, including dechlorination and oxychlorination. In the presence of metal oxide catalysts, such as copper oxide (CuO), a Deacon-like reaction can occur where hydrogen chloride (HCl) is oxidized to produce chlorine gas (Cl2). This newly formed chlorine can then participate in the electrophilic chlorination of naphthalene.

Furthermore, a dynamic equilibrium can exist between chlorination and dechlorination reactions. This means that more highly chlorinated naphthalenes can be dechlorinated to form lower chlorinated congeners, and vice versa. This process, influenced by temperature and catalyst presence, contributes to the final congener profile of the PCNs emitted from a particular source. The oxychlorination process involves the reaction of organic compounds with a mixture of HCl and oxygen, often catalyzed by copper, leading to chlorinated products. These cycles play a crucial role in determining the relative abundance of this compound in the mixture of PCNs formed.

Environmental Occurrence and Distribution Patterns of 1,2,3 Trichloronaphthalene

Spatial and Temporal Distribution in Global Ecosystems

In remote regions, tri-CNs are often among the most abundant homologues found in the atmosphere. pops.int For instance, in Arctic air, tri-CNs can constitute 45–65% of the total CNs measured. pops.int This suggests that lower chlorinated PCNs are subject to global distillation, a process where chemicals vaporize in warmer regions, travel through the atmosphere, and condense in colder climates. pops.int

Temporal trend studies have provided insights into the changing concentrations of these pollutants. An analysis of Arctic air from 2013 to 2019 observed a declining trend in PCN concentrations, which is likely attributable to the global ban on their production and a reduction in emissions. researchgate.net Historical analysis of dated sediment and soil samples confirms that CNs have become widespread man-made environmental xenobiotics over time. researchgate.net

Detection in Environmental Compartments

1,2,3-Trichloronaphthalene, as part of the broader category of PCNs, has been detected in atmospheric, aquatic, and terrestrial environments. oaepublish.com Its distribution across these compartments is governed by its physicochemical properties, such as its semi-volatility and lipophilicity. oaepublish.compops.int

Trichloronaphthalenes are frequently detected in ambient air, particularly in remote areas. pops.int Global atmospheric levels are typically in the range of tenths of a picogram per cubic meter (pg/m³), with concentrations of 1–8 pg/m³ measured in Arctic air. pops.int In a study of the Arctic atmosphere, the total concentration of 75 PCN congeners ranged from 4.56 to 85.2 pg/m³, with lower chlorinated congeners being dominant. researchgate.net Tri-CNs and tetra-CNs are often the dominant homologue groups in air samples. researchgate.nettandfonline.com

Atmospheric deposition, including via snowfall, is a significant pathway for the entry of PCNs into terrestrial and aquatic ecosystems in polar regions. amap.notandfonline.com The presence of PCNs in snowpack in northern Norway and Svalbard confirms this transport mechanism. amap.no

| Location | Matrix | Concentration (ΣPCNs) | Dominant Homologues | Reference |

|---|---|---|---|---|

| Arctic (general) | Air | 1–8 pg/m³ | Tri-CNs (45-65%), Tetra-CNs (20-47%) | pops.int |

| Arctic | Air | 4.56 to 85.2 pg/m³ | Mono-CNs, Di-CNs | researchgate.net |

| Subarctic Canada (Tagish) | Air | 0.37 pg/m³ (annual mean) | Tri- to Octa-CNs measured | amap.no |

| Arctic Canada (Alert) & Russia (Dunai) | Air | 0.66 pg/m³ (annual mean) | Tri- to Octa-CNs measured | amap.no |

| Former PCN Production Sites | Air | 25-2,900 ng/m³ | Not specified | oaepublish.com |

In aquatic systems, chlorinated naphthalenes tend to partition from the water column to sediments, with this tendency increasing with the degree of chlorination. pops.inttandfonline.com Tri- to hepta-CNs are known to persist in sediment. tandfonline.com While monochloro- and dichloronaphthalenes are slightly soluble in water, the solubility decreases significantly for more highly chlorinated congeners. pops.inttandfonline.com

Reported concentrations vary widely depending on the proximity to contamination sources. High levels have been recorded at former production sites, with water concentrations reaching up to 5,500 ng/L. oaepublish.com In a historical study, sediment from a drainage ditch near an aircraft overhaul facility in Florida contained PCN levels of 1,250–5,000 µg/kg. epa.govepa.gov More recent measurements at polluted sites show sediment levels around 250 µg/kg, while unpolluted sites have levels closer to 0.2 µg/kg. who.int

| Location | Matrix | Concentration | Reference |

|---|---|---|---|

| Former Production Sites | Water | Up to 5,500 ng/L | oaepublish.com |

| Florida, USA (Drainage Ditch) | Sediment | 1,250-5,000 µg/kg | epa.gov |

| Polluted Sites (general) | Sediment | ~250 µg/kg | who.int |

| Unpolluted Sites (general) | Sediment | ~0.2 µg/kg | who.int |

| River Chenab, Pakistan | Water | 178-489 ng/L | oaepublish.com |

When released into the air, chlorinated naphthalenes may partition to soil. pops.int Soil contamination can be significant near former industrial sites. For example, soil levels up to 1,300 mg/kg were measured at contaminated locations in the early 1980s, and a level of 18 mg/kg dry weight was reported more recently at a former chlor-alkali plant. oaepublish.comwho.int

In remote regions, soil concentrations are much lower but still detectable. A study in Svalbard (Arctic) found total PCN concentrations in soil ranging from 5.3 to 2,550 pg/g dry weight. researchgate.net The congener profile in these remote soils was dominated by lower chlorinated homologues, particularly mono-, di-, and trichloronaphthalenes, which accounted for over 80% of the total PCNs. researchgate.net

| Location | Matrix | Concentration | Dominant Homologues | Reference |

|---|---|---|---|---|

| Contaminated Sites (historical) | Soil | Up to 1,300 mg/kg | Not specified | oaepublish.com |

| Former Chlor-alkali Plant | Soil | 18 mg/kg (dry weight) | Not specified | who.int |

| Svalbard, Arctic | Soil | 5.3 to 2,550 pg/g (dry weight) | Mono- to Tri-CNs (>80%) | researchgate.net |

Bioaccumulation and Biomagnification in Biological Matrices

The lipophilic nature of chlorinated naphthalenes drives their tendency to accumulate in the fatty tissues of living organisms. oaepublish.compops.int The potential for bioaccumulation is a key concern for these compounds. who.int

| Parameter | Homologue Group | Finding | Reference |

|---|---|---|---|

| Bioconcentration Factor (BCF) | Di- and Tri-CNs | > 5,000 (meets bioaccumulation criteria) | pops.intmhlw.go.jp |

| Biomagnification Factor (BMF) | Tetra- to Hepta-CNs | > 1 in multiple field studies | pops.intmhlw.go.jp |

| Biomagnification Factor (BMF) | Di-, Tri-, and Octa-CNs | Field studies have not reported BMF > 1 | pops.int |

| Biota Concentrations (Arctic) | Total PCNs | 0.3 to 6 µg/kg lipid weight in invertebrates and fish | pops.int |

| Metabolism | Lower chlorinated CNs (e.g., Tri-CNs) | More readily metabolized compared to higher CNs | researchgate.netamap.no |

Detection of this compound in Human Biological Samples Lacks Specific Data

Despite the recognized presence of polychlorinated naphthalenes (PCNs) in various environmental and biological matrices, specific quantitative data on the detection of the congener this compound in human blood and breast milk are conspicuously absent in publicly available scientific literature. Extensive reviews and studies on PCNs in human tissues primarily focus on the more highly chlorinated and toxic congeners or report the total sum of PCNs, leaving a significant data gap for individual trichloronaphthalene isomers like this compound.

Human tissues, including adipose tissue, liver, blood, and breast milk, have been analyzed for PCNs, confirming human exposure to these compounds. who.intoaepublish.com However, the congener patterns found in human samples are often different from those in commercial PCN mixtures. who.int Typically, penta- and hexachlorinated naphthalenes are the dominating congeners found in human specimens, with some tetra-isomers also being present to a lesser extent. who.int This suggests that lower chlorinated congeners like trichloronaphthalenes may be less persistent or bioaccumulative in the human body.

The lack of specific data for this compound may be attributed to several factors. Analytical methods may not have always been sensitive enough to detect the typically low concentrations of this specific congener, or it may not have been included in the list of target analytes in many studies. Research has often prioritized the measurement of PCN congeners with known higher toxicity, such as those resembling dioxins (e.g., certain hexa- and hepta-chlorinated naphthalenes). oaepublish.compops.int

While direct measurements are unavailable, it is understood that the primary route of human exposure to PCNs is through the diet, with placental and lactational transfer being significant pathways for fetuses and infants, respectively. pops.int The half-life of PCNs in the human body is estimated to be in the range of years for some of the more persistent congeners, highlighting the potential for long-term accumulation. who.int

Data on this compound in Human Biological Samples

After a comprehensive review of available scientific literature, no specific quantitative data for the concentration of this compound in human blood or breast milk could be located. Studies on polychlorinated naphthalenes in human tissues typically report on total PCN concentrations or focus on more highly chlorinated and toxic congeners.

Interactive Data Table: Detection of this compound in Human Biological Samples

| Biological Matrix | Study Population | Country | Concentration of this compound | Year of Study |

| Blood | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Breast Milk | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Environmental Fate and Transformation Processes of 1,2,3 Trichloronaphthalene

Environmental Persistence and Stability Considerations

1,2,3-Trichloronaphthalene is a persistent organic pollutant, known for its resistance to degradation in the environment. smolecule.com Like other PCNs, its chemical stability contributes to its long-term presence in various environmental compartments. rsc.orgcymitquimica.com The release of this compound into the environment is a concern due to its potential for persistence and bioaccumulation. ontosight.ai Studies have shown that PCNs, including this compound, can accumulate in fish and other organisms, posing a threat to the food chain. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₅Cl₃ | ontosight.ai |

| Appearance | Colorless to pale-yellow solid | smolecule.com |

| Melting Point | 93°C | smolecule.com |

| Boiling Point | 304-354°C | smolecule.com |

| Water Solubility | Insoluble | ontosight.aicymitquimica.com |

| Log Kow | 5.07 | mhlw.go.jpenv.go.jppops.int |

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as light or heat. For chlorinated naphthalenes, these pathways are significant in their environmental transformation.

Photochemical degradation is a key process for the transformation of PCNs in the environment. researchgate.net All chlorinated naphthalenes absorb light at wavelengths relevant to environmental conditions, suggesting that direct photolysis can occur in water, air, or on soil surfaces. who.int

Experimental studies on the aqueous photolysis of PCNs have identified dechlorination and dimerization as the primary reaction pathways. env.go.jppops.int The specific pathway depends on the position of the chlorine atoms. env.go.jppops.int A free-radical mechanism is proposed to explain the formation of these products. env.go.jppops.int The rate of this reaction tends to be slower for more highly chlorinated naphthalenes. env.go.jppops.int

Research on related PCNs, such as 2,3,6-trichloronaphthalene (B140511) (CN-26), shows that photodegradation on surfaces like kaolinite (B1170537) is influenced by factors like humidity, pH, and the presence of substances like fulvic acid. nih.gov In these systems, hydroxyl radicals (•OH) and electrons are the primary active species driving the degradation. nih.gov The degradation pathways for PCNs generally include dechlorination, hydroxylation, and the opening of the aromatic ring. nih.govresearchgate.net For instance, the photodegradation of monochlorinated naphthalenes involves attack by hydroxyl radicals, with the specific site of attack depending on the isomer. dntb.gov.ua

Thermal processes can lead to the degradation of chlorinated naphthalenes. Research on the thermal degradation of 1,2,3,4-tetrachloronaphthalene (B75306) (CN-27) over Fe-Al composite oxides resulted in the formation of lower chlorinated products, including this compound (CN-13) and 1,2,4-trichloronaphthalene (B3065497) (CN-14). rsc.orgresearchgate.netresearchgate.net This suggests that thermal degradation often proceeds through successive hydrodechlorination reactions. rsc.orgresearchgate.netresearchgate.net

In the degradation of CN-27, the formation of 1,2,4-trichloronaphthalene was favored over this compound, indicating a preference for the initial dechlorination to occur at the β-position of the naphthalene (B1677914) ring. rsc.orgresearchgate.net Similarly, the thermal decomposition of octachloronaphthalene (B52695) (CN-75) over iron oxide (Fe₃O₄) nanomaterials at 300°C also produced a range of less-chlorinated naphthalenes through hydrodechlorination. acs.orgresearchgate.net However, in the case of CN-75, the initial dechlorination was more likely to happen at the α-position. acs.orgresearchgate.net These findings highlight that the specific degradation pathway and resulting products are highly dependent on the starting compound and reaction conditions. rsc.orgacs.org

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

Information on the specific biodegradation of this compound by microbial communities is limited. However, studies on other PCNs provide some insights. Monochloronaphthalenes appear to be readily degradable by soil and water microorganisms under aerobic conditions. who.int In contrast, there is a lack of information on the biodegradation of higher chlorinated congeners. who.int

Some fungi, like the white-rot fungus Phlebia lindtneri, have demonstrated the ability to degrade dichloronaphthalenes and even 1,2,3,4-tetrachloronaphthalene under aerobic conditions. pops.int The degradation of dichloronaphthalenes by this fungus proceeds through the formation of an oxide, leading to hydroxylated products and dihydrodiols. pops.int However, for 1,2,3,4-tetrachloronaphthalene, no dechlorinated degradation products were observed in this specific study. pops.int While not directly about this compound, research on the biodegradation of the structurally similar but non-naphthalene-based compound 1,2,3-trichloropropane (B165214) (TCP) shows that some bacteria can be engineered to degrade it. nih.govnih.govnih.gov For instance, propane-oxidizing bacteria can cometabolically degrade TCP using propane (B168953) monooxygenase. nih.gov

Reductive dechlorination is a key transformation process for highly chlorinated compounds, often occurring under anaerobic (oxygen-free) conditions. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms.

Atmospheric Transport and Deposition Modeling

The potential for long-range atmospheric transport of this compound is a significant aspect of its environmental fate, and this is assessed through various modeling approaches. These models utilize the physicochemical properties of the compound to predict its behavior in the atmosphere, including its persistence, transport distance, and deposition patterns.

Modeling studies indicate that chlorinated naphthalenes (CNs), including the trichloronaphthalene homologue group, have the potential for long-range atmospheric transport. jte.edu.vn The atmospheric half-life is a key parameter used in these models to estimate persistence. For the group of trichloronaphthalenes (tri-CNs), the calculated atmospheric half-life is approximately 10 days. jte.edu.vntandfonline.comtandfonline.com This persistence is considered sufficient for the compound to be transported over considerable distances from its source. The Stockholm Convention on Persistent Organic Pollutants recognizes an atmospheric half-life of greater than two days as a criterion for long-range transport potential. jte.edu.vn

The primary removal pathway for CNs in the atmosphere is through oxidation by hydroxyl (OH) radicals. pops.int The rate of this reaction is influenced by the degree of chlorination. Models predict that as the number of chlorine atoms increases, the atmospheric half-life also increases. tandfonline.comtandfonline.com For instance, the predicted atmospheric half-life for mono-CNs is around 2 days, while for octa-CN it can be as long as 343 days. tandfonline.comtandfonline.com

The partitioning behavior of this compound between the gas and particulate phases in the atmosphere also plays a crucial role in its transport and deposition. This behavior is influenced by factors such as temperature and the compound's vapor pressure. While specific models for this compound are not extensively detailed in the literature, data for related compounds provide valuable insights. For example, 1,2,3,4-tetrachloronaphthalene is expected to exist in both vapor and particulate phases in the ambient atmosphere. nih.gov The vapor phase is subject to degradation by OH radicals, while the particulate-bound fraction is removed through wet and dry deposition. nih.gov It is reasonable to infer a similar behavior for this compound.

Long-range atmospheric transport models have been used to estimate the travel distance of certain CN congeners. While a specific transport distance for this compound has not been reported, a modeled transport distance for a tetrachloronaphthalene congener (tetra-CN-47) was calculated to be 2,271 km, with an atmospheric half-life of ten days. pops.int This suggests that trichloronaphthalenes, with a similar atmospheric half-life, also have a high potential for significant atmospheric transport. The detection of various CNs, including trichloronaphthalenes, in remote regions such as the Arctic further substantiates the predictions of these long-range transport models. nih.govinchem.org

The following table summarizes key parameters from modeling studies relevant to the atmospheric fate of chlorinated naphthalenes, with a focus on data pertinent to trichloronaphthalenes.

| Parameter | Homologue Group | Value | Reference |

| Atmospheric Half-life | Tri-CNs | 10 days | jte.edu.vntandfonline.comtandfonline.com |

| Atmospheric Half-life | Di-CNs | 5 days | tandfonline.comtandfonline.com |

| Atmospheric Half-life | Tetra-CNs | 19 days | tandfonline.comtandfonline.com |

| Modeled Transport Distance | Tetra-CN-47 | 2,271 km | pops.int |

Advanced Analytical Methodologies for 1,2,3 Trichloronaphthalene Quantification and Characterization

Comprehensive Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate 1,2,3-trichloronaphthalene from complex sample matrices, eliminate interferences, and concentrate the analyte to levels amenable to instrumental analysis.

Ultrasonic-Assisted Liquid-Liquid Extraction (UA-LLE) is an advanced extraction technique that enhances the efficiency of transferring analytes from a sample matrix to an immiscible organic solvent. The application of ultrasonic waves creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high pressure and temperature, increasing the surface area between the two liquid phases and accelerating mass transfer. rsc.org

For the extraction of semi-volatile compounds like this compound from aqueous samples, UA-LLE offers several advantages over conventional LLE, including reduced extraction times and lower solvent consumption. rsc.org The procedure typically involves placing the sample and an appropriate extraction solvent in a vessel and subjecting it to ultrasonic irradiation for a defined period. The selection of the extraction solvent is crucial and is based on the analyte's polarity and solubility.

Key parameters that are optimized for UA-LLE of chlorinated hydrocarbons include:

Ultrasonic Power and Frequency: Higher power generally increases extraction efficiency, but excessive power can lead to analyte degradation.

Extraction Time: Optimization is necessary to ensure complete extraction without prolonging the process unnecessarily. plos.org

Solvent Type and Volume: Solvents like hexane (B92381) or dichloromethane (B109758) are commonly used for chloronaphthalenes. The solvent volume affects the pre-concentration factor.

Sample Matrix: The pH and composition of the sample can influence extraction efficiency.

Interactive Data Table: Optimization Parameters for Ultrasonic-Assisted Extraction

| Parameter | Typical Range | Effect on Extraction Efficiency | Notes |

|---|---|---|---|

| Ultrasonic Power | 50 - 150 W | Increases efficiency up to an optimal point | Excessive power can cause analyte degradation. mdpi.com |

| Extraction Time | 5 - 30 min | Efficiency increases with time, then plateaus | A 10-minute duration is often found to be optimal. plos.org |

| Solvent-to-Sample Ratio | 1:10 - 1:2 (v/v) | Affects concentration factor and recovery | Lower ratios improve the concentration factor. |

Following extraction, cleanup steps are essential to remove co-extracted interfering compounds (e.g., lipids, pigments, and other organic matter) that can degrade chromatographic performance and interfere with mass spectrometric detection. Adsorbent-based cleanup, or solid-phase extraction (SPE), is widely employed for this purpose. The choice of adsorbent depends on the nature of the interferences and the analyte.

Commonly used adsorbents for the cleanup of extracts containing chloronaphthalenes include:

Silica (B1680970) Gel: A polar adsorbent used to separate nonpolar compounds like this compound from more polar interferences. Its activity can be modified by adding water (deactivation) to improve recoveries.

Alumina: Similar to silica gel but with different selectivity. It is available in acidic, neutral, and basic forms, allowing for tailored cleanup strategies based on the analyte's chemical properties.

Florisil®: A magnesium silicate (B1173343) adsorbent that is particularly effective for separating chlorinated pesticides and related compounds from fatty matrices.

Carbopac/Graphitized Carbon: Nonpolar adsorbents that retain planar molecules like polychlorinated naphthalenes (PCNs) through strong π-π interactions, allowing for the removal of non-planar interferences.

The cleanup procedure typically involves passing the crude extract through a cartridge or column packed with the selected adsorbent. An appropriate solvent system is used to elute the analyte of interest while retaining the interfering compounds on the stationary phase.

Chromatographic Separation and High-Resolution Techniques

High-resolution chromatography is necessary to separate this compound from its isomers and other potentially co-eluting compounds.

Capillary Gas Chromatography (GC) is the standard technique for the separation of volatile and semi-volatile organic compounds. The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase (typically helium or hydrogen) and a liquid stationary phase coated on the inner wall of a long, narrow fused-silica capillary column. chemcoplus.co.jp

For the analysis of this compound, the selection of the capillary column's stationary phase is critical. Nonpolar or semi-polar stationary phases are generally preferred.

Interactive Data Table: Typical Capillary GC Columns for Chlorinated Naphthalene (B1677914) Analysis

| Stationary Phase | Polarity | Primary Application | Typical Dimensions |

|---|---|---|---|

| 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) | Non-polar | General purpose, good for separating many PCN congeners. researchgate.net | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness. greyhoundchrom.com |

| 50% Phenyl-methylpolysiloxane (e.g., DB-17) | Mid-polar | Offers different selectivity for closely eluting isomers. researchgate.net | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness. |

The GC oven temperature program is carefully optimized to achieve baseline separation of the target analyte from other compounds in the mixture. A slow temperature ramp rate can significantly improve the resolution of closely eluting congeners. researchgate.net

The analysis of chloronaphthalenes is complicated by the existence of 75 possible congeners, many of which have similar physicochemical properties and are difficult to separate using a single GC column. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) provides a powerful solution to this challenge. researchgate.net

In a GC×GC system, two capillary columns with different stationary phase polarities are connected in series via a modulator. nih.gov The modulator traps small, sequential fractions of the effluent from the first-dimension (1D) column and re-injects them as sharp pulses onto the second-dimension (2D) column. The 2D column is typically shorter and provides a very fast separation. This process results in a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. researchgate.netnih.gov

This technique allows for the separation of closely eluting or co-eluting congeners, such as different trichloronaphthalene isomers, which may not be possible with a single column. nih.gov The resulting data is presented as a two-dimensional chromatogram, which can be used to identify and quantify individual congeners with much higher confidence. researchgate.netnih.gov

State-of-the-Art Mass Spectrometric Detection

Mass Spectrometry (MS) is the preferred detection method for the analysis of this compound due to its high sensitivity and selectivity. When coupled with GC, it provides both retention time and mass spectral data, enabling confident identification and quantification.

For trace-level analysis, mass spectrometers are often operated in Selected Ion Monitoring (SIM) or Selected Ion Storage (SIS) mode. ca.govca.gov In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ratio ions that are characteristic of the target analyte, rather than scanning the entire mass range. This significantly increases the signal-to-noise ratio and improves the method's sensitivity and detection limits. ca.govysi.com

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in a distinct pattern of molecular and fragment ions for this compound. For a trichlorinated compound, the molecular ion cluster will exhibit a characteristic ratio of ions, which is used for confirmation.

Interactive Data Table: Characteristic Ions for this compound (C₁₀H₅Cl₃) in MS

| Ion Type | m/z (Mass/Charge) | Relative Abundance Pattern | Role in Analysis |

|---|---|---|---|

| Molecular Ion [M]⁺ | 230 | Isotopic pattern from 3 chlorine atoms | Primary identification ion |

| Molecular Ion [M+2]⁺ | 232 | Isotopic pattern from 3 chlorine atoms | Confirmation ion |

| Molecular Ion [M+4]⁺ | 234 | Isotopic pattern from 3 chlorine atoms | Confirmation ion |

| Fragment Ion [M-Cl]⁺ | 195 | Loss of one chlorine atom | Quantitation/Confirmation |

By monitoring these specific ions at the expected retention time of this compound, analysts can achieve low detection limits (in the parts-per-trillion range or lower) and high confidence in the identification, even in complex matrices. ca.govysi.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of this compound, offering high-resolution and accurate mass measurements that allow for its confident identification. This is particularly crucial in complex environmental matrices where isobaric interferences (compounds with the same nominal mass) are common. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can determine the elemental composition of an ion, which significantly increases the certainty of identification. The high resolving power of HRMS helps to distinguish the target analyte from matrix interferences, thereby reducing the potential for false positives.

Triple Quadrupole Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) is a highly selective and sensitive method for the determination of this compound. nih.gov This technique utilizes selected reaction monitoring (SRM), where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a characteristic product ion is monitored in the third quadrupole. This process of monitoring a specific precursor-to-product ion transition significantly minimizes background noise and matrix effects, leading to very low detection limits. nih.govchromatographyonline.com The specificity of SRM provides a high degree of confidence in the identification and quantification of the target compound. nih.gov

Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS)

Electron capture negative ionization mass spectrometry (ECNI-MS) is an exceptionally sensitive technique for the analysis of electrophilic compounds such as this compound. nih.gov In ECNI, the analyte molecule captures a thermalized electron, forming a negative ion. nih.gov This process is highly efficient for halogenated compounds, resulting in significantly lower detection limits compared to other ionization techniques. nih.govcdc.gov The high specificity of ECNI for electronegative compounds also helps in reducing interferences from the sample matrix. nih.gov

Isotope Dilution Quantification Strategies

Isotope dilution is a robust quantification technique that corrects for the loss of analyte during sample preparation and analysis, as well as for matrix-induced signal suppression or enhancement. nih.govca.gov This method involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) to the sample prior to extraction. ca.govca.gov Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses and matrix effects. By measuring the ratio of the native analyte to the labeled standard, an accurate and precise quantification can be achieved, independent of sample recovery. ca.gov

| Analytical Technique | Principle | Advantages for this compound Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Provides high-resolution and accurate mass measurements. | Confident identification, differentiation from interferences, determination of elemental composition. |

| Triple Quadrupole GC-MS/MS | Utilizes selected reaction monitoring (SRM) for high selectivity. chromatographyonline.com | Exceptional selectivity, very low detection limits, robustness for routine monitoring. nih.gov |

| Electron Capture Negative Ionization MS (ECNI-MS) | Highly sensitive ionization for electrophilic compounds. nih.gov | Extremely low detection limits, reduced matrix interference. nih.govcdc.gov |

| Isotope Dilution Quantification | Uses a stable isotopically labeled internal standard. ca.gov | Corrects for sample preparation losses and matrix effects, leading to high accuracy and precision. nih.govca.gov |

Challenges in Congener-Specific Analysis and Matrix Interference Mitigation

The analysis of polychlorinated naphthalenes (PCNs) presents significant challenges, particularly in achieving congener-specific separation and mitigating matrix interferences. nih.gov There are 75 possible PCN congeners, and many of them, including the various trichloronaphthalene isomers, have very similar physical and chemical properties, making their chromatographic separation difficult. nih.govclu-in.org Co-elution of congeners is a common problem that can lead to inaccurate quantification if not properly addressed. clu-in.orgepa.gov

Environmental samples are inherently complex, containing a multitude of compounds that can interfere with the analysis of this compound. analchemres.org These matrix components can cause signal suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect, which can lead to biased quantitative results. analchemres.org To overcome these challenges, extensive sample cleanup procedures are often required to remove interfering substances before instrumental analysis. Additionally, advanced chromatographic techniques, such as multidimensional gas chromatography, can be employed to improve the separation of co-eluting congeners. nih.gov

Quality Assurance and Quality Control (QA/QC) in Environmental Monitoring

Key components of a QA/QC program for this compound analysis include:

Method Blanks: Analysis of a sample matrix free of the analyte to check for contamination introduced during the analytical process. ca.gov

Laboratory Control Samples (Spiked Blanks): A clean matrix spiked with a known concentration of the analyte to assess the accuracy of the method.

Matrix Spikes/Matrix Spike Duplicates: Adding a known amount of the analyte to a sample to evaluate the effect of the sample matrix on the analytical method's performance.

Use of Certified Reference Materials (CRMs): Analyzing a material with a certified concentration of the analyte to verify the accuracy of the measurement. nih.gov

Internal Standards: The use of isotopically labeled standards, as in isotope dilution, is a powerful QC tool to monitor and correct for variations throughout the analytical process. ca.govca.gov

Inter-laboratory Comparisons: Participation in proficiency testing programs to assess the laboratory's performance against other laboratories.